molecular formula C22H17N5O2S B2955009 7-(2-methoxyphenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-57-3

7-(2-methoxyphenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2955009
CAS No.: 923147-57-3
M. Wt: 415.47
InChI Key: MZARUFBFYZBDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyphenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antihyperglycemic Activity : A study reported the synthesis of new thiazolylmethoxyphenyl pyrimidines, showing significant antihyperglycemic activity in a sucrose-loaded rat model. Although the specific compound was not directly mentioned, related pyrimidines have shown potential in antihyperglycemic applications (Bhosle et al., 2015).

  • Antimicrobial and Enzyme Inhibitory Properties : Research into novel chromone-pyrimidine coupled derivatives demonstrated their antimicrobial efficacy against both fungal and bacterial strains. These compounds, including derivatives of the specified compound, exhibited promising biological activities and were evaluated for their safety and non-cytotoxic nature (Tiwari et al., 2018).

  • Catalyst-Free Synthesis : A catalyst-free, environmentally friendly synthesis method was developed for a new series of functionalized chromeno[4,3-d]pyrimidine derivatives. This approach emphasizes the importance of sustainable and efficient synthetic methods in pharmaceutical research (Brahmachari & Nayek, 2017).

  • Antimicrobial Activity : Another study focused on the structural characterization and evaluation of antimicrobial activities of benzochromenopyrimidine derivatives. These compounds exhibited potent antibacterial properties against tested microorganisms, highlighting their potential as antimicrobial agents (Okasha et al., 2016).

  • Anti-COVID-19 Potential : Derivatives of tetrahydro-4H-chromene have been explored for their potential as inhibitors against SARS-CoV-2 main protease, indicating a promising direction for anti-COVID-19 drug development. This study underscores the relevance of chromeno[4,3-d]pyrimidine derivatives in addressing current global health challenges (Mohareb & Abdo, 2021).

Properties

IUPAC Name

11-(2-methoxyphenyl)-9-thiophen-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-28-16-8-4-3-7-15(16)20-18-19(23-22-24-25-26-27(20)22)14-6-2-5-9-17(14)29-21(18)13-10-11-30-12-13/h2-12,20-21H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZARUFBFYZBDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CSC=C5)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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